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Introduction

Intracellular calcium (Ca2*) is a ubiquitous second messenger crucial for regulating a vast array
of cellular processes, including gene transcription, muscle contraction, cell proliferation, and
apoptosis. Consequently, the precise measurement of intracellular Ca2* concentration ([Ca2+]i)
is fundamental to research in cell biology and drug development. Fura PE-3, also known as
Fura-2 Leakage Resistant (Fura-2 LR), is a high-performance, ratiometric fluorescent indicator
designed for the quantitative measurement of intracellular calcium.[1] It is a derivative of the
widely used Fura-2 dye, engineered to overcome a key limitation of its predecessor: leakage
from the cytoplasm and sequestration into organelles.[2] This improved intracellular retention
makes Fura PE-3 an ideal probe for long-term experiments and for cell types prone to dye
extrusion, ensuring more stable and reliable Ca2* measurements over time.[3]

Like Fura-2, Fura PE-3 is a dual-excitation indicator. Upon binding to Ca?*, its peak excitation
wavelength shifts from approximately 364 nm to 335 nm, while the fluorescence emission
maximum remains relatively constant at around 495-502 nm.[2][4] By measuring the ratio of
fluorescence intensity at these two excitation wavelengths, one can determine the [Ca?*]i in a
way that corrects for variables such as dye concentration, cell thickness, and photobleaching,
providing a robust and quantifiable readout of cellular calcium dynamics.[5]

Core Principles of Ratiometric Measurement
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The key advantage of Fura PE-3 is its ratiometric nature, which provides a quantitative
measure of [Ca2*]i independent of several confounding experimental variables.[5] The dye
exhibits a shift in its absorption (excitation) spectrum upon binding calcium, a phenomenon
known as dual-excitation ratiometry.

o Calcium-Free State: In the absence of calcium, Fura PE-3 has a peak absorbance (and thus
peak fluorescence excitation) at a longer wavelength, approximately 363-380 nm.[3][6]

o Calcium-Bound State: When saturated with calcium, the peak absorbance shifts to a shorter
wavelength, approximately 335-340 nm.[2][3]

 |sosbestic Point: There is a specific wavelength, the isosbestic point, at which the
absorbance is independent of the calcium concentration.

o Emission: Regardless of the excitation wavelength or calcium-binding state, the dye's
fluorescence emission maximum is consistently around 510 nm.[6][7]

The experimental procedure involves alternately exciting the Fura PE-3 loaded cells with light
at ~340 nm and ~380 nm and measuring the corresponding fluorescence emission intensity at
~510 nm for each excitation wavelength. The ratio of the fluorescence intensities (Fsao/F3s0) is
then calculated. This ratio is directly proportional to the intracellular calcium concentration.[5]
An increase in [Ca2*]i leads to a higher fluorescence intensity upon 340 nm excitation and a
lower intensity upon 380 nm excitation, resulting in an increased Fsao/F3so ratio.

Caption: Ratiometric measurement principle of Fura PE-3.

Quantitative Data Summary

Fura PE-3 was designed to have photophysical properties that are very similar to its parent
compound, Fura-2. While specific molar extinction coefficient and quantum yield values for
Fura PE-3 are not readily available in the literature, the values for Fura-2 serve as a very close
approximation.
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Property Value Conditions |/ Notes
Excitation Maximum (Aex) ~335 nm Caz*-Saturated
~364 nm Ca?*-Free

o ] Largely independent of Caz*
Emission Maximum (Aem) ~495-505 nm )
concentration.[2][3]

Dissociation Constant (Kd) ~145 nM For Ca2?* at 22°C, pH 7.2.[1][3]

At 335 nm (Ca2*-Saturated).

Molar Extinction Coefficient (g) ~35,000 M~icm1
Value for Fura-2.[3]

At 363 nm (Ca2*-Free). Value

~27,000 M~cm~?
for Fura-2.[3]

Fluorescence Quantum Yield 0.49 Caz+-Saturated. Value for
(®f) ' Fura-2.[2][8]

Ca2*-Free. Value for Fura-2.[1]

[2]

~0.23

Detailed Experimental Protocols
Cell Loading with Fura PE-3 AM

The acetoxymethyl (AM) ester form of Fura PE-3 is a membrane-permeant version of the dye
that can be loaded into cells via incubation.[4] Once inside the cell, ubiquitous intracellular
esterases cleave the AM groups, trapping the now membrane-impermeant, Ca2*-sensitive form
of Fura PE-3 in the cytosol.[2]

Materials:
e Fura PE-3 AM (or Fura-2 LR, AM)
» High-quality, anhydrous Dimethyl sulfoxide (DMSO)

e Pluronic® F-127, 20% solution in DMSO
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o Balanced salt solution appropriate for the cells (e.g., Hanks' Balanced Salt Solution (HBSS)
with HEPES, pH 7.2-7.4)

e Probenecid (optional, anion transport inhibitor to further reduce leakage)

Protocol:

o Prepare Stock Solutions:

o Prepare a 1-10 mM Fura PE-3 AM stock solution in anhydrous DMSO.[2] Aliquot into
single-use volumes and store desiccated at -20°C, protected from light. Avoid repeated
freeze-thaw cycles.[2]

o (Optional) Prepare a stock solution of Probenecid.

o Prepare Loading Buffer:

[e]

On the day of the experiment, warm the Fura PE-3 AM stock solution to room
temperature.

o For a final loading concentration of 1-5 pM, first mix the required volume of the Fura PE-3
AM stock with an equal volume of 20% Pluronic F-127 solution.[2] This aids in dispersing
the dye in the aqueous buffer.

o Dilute this mixture into the pre-warmed physiological buffer to achieve the final desired
concentration (e.g., for a 2 uM final concentration, add 1 pL of 2 mM Fura PE-3 AM stock
to 1 mL of buffer). The final Pluronic F-127 concentration will be approximately 0.02%.[2]

o (Optional) Add Probenecid to the loading buffer at a final concentration of 1-2.5 mM to
improve dye retention.[9]

e Cell Loading:

o For adherent cells, remove the culture medium and replace it with the Fura PE-3 AM
loading buffer.

o For cells in suspension, pellet the cells and resuspend them in the loading buffer.[10]
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o Incubate the cells for 15-60 minutes at a temperature appropriate for the cell type (typically
20-37°C).[2][9] Optimal loading time and temperature must be determined empirically.

o Note: Lowering the incubation temperature can sometimes reduce dye
compartmentalization into organelles.[9]

e Wash and De-esterification:
o After incubation, remove the loading buffer.

o Wash the cells 2-3 times with fresh, pre-warmed physiological buffer (containing
probenecid if used during loading) to remove extracellular dye.

o Incubate the cells for an additional 20-30 minutes at the same temperature to allow for
complete de-esterification of the AM ester by intracellular esterases.[6][11] The cells are
now ready for imaging.

Ratiometric Imaging and Data Acquisition

Equipment:

e Aninverted fluorescence microscope equipped with a light source capable of rapidly
alternating excitation wavelengths (e.g., xenon arc lamp with filter wheel or LED light
source).[5]

o Excitation filters for ~340 nm and ~380 nm.
e A dichroic mirror and an emission filter centered around ~510 nm.
e A sensitive camera (e.g., SCMOS or EMCCD).

e Image acquisition software capable of controlling the hardware and performing ratio
calculations.

Protocol:

o Place the prepared cells on the microscope stage.
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e Using the acquisition software, set up a time-lapse experiment.

o Configure the software to sequentially capture images with excitation at 340 nm and 380 nm.
The emission is collected at ~510 nm for both.

» Establish a baseline recording of the resting Fsao/F3so ratio for a few minutes before applying
any stimulus.

» Add the agonist or experimental compound and continue recording the fluorescence
changes over time.

e The software should calculate the ratio of the 340 nm image to the 380 nm image on a pixel-
by-pixel basis in real-time or during post-processing.

Conversion of Ratio to [Ca?*]i (Calibration)

To convert the measured fluorescence ratio (R) into an absolute calcium concentration, the
following equation, developed by Grynkiewicz, Poenie, and Tsien, is used:

[Caz*]li=Kd*Q * (R - Rmin) / (Rmax - R)

Where:

Kd: The dissociation constant of the indicator (~145 nM for Fura PE-3).[1]

R: The experimentally measured ratio of fluorescence intensities (Fzo/F3so).

Rmin: The ratio in the absence of Ca?* (zero calcium).

Rmax: The ratio at Ca2* saturation.

Q: The ratio of fluorescence intensity of the free indicator to the bound indicator at 380 nm
excitation (Fminsso / Fmaxsso).

The calibration parameters (Rmin, Rmax, Q) are determined empirically and are specific to the
experimental setup (microscope, filters, etc.). This is typically done in situ at the end of an
experiment.
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In Situ Calibration Protocol:
» At the end of the experiment, record the ratio (R) from the cells.

o To determine Rmax, perfuse the cells with a buffer containing a high concentration of Caz*
(e.g., 5-10 mM) and a calcium ionophore (e.g., 5-10 uM lonomycin) to equilibrate intracellular
and extracellular Ca?*. Record the stable, maximum fluorescence ratio.

« To determine Rmin, subsequently perfuse the cells with a calcium-free buffer containing a
high concentration of a calcium chelator (e.g., 10 mM EGTA) and the ionophore. This will
remove all intracellular Ca2*. Record the stable, minimum fluorescence ratio.

e The values for Fminsso and Fmaxsso are taken from the 380nm channel data during the Rmin
and Rmax measurements, respectively, to calculate Q.

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15556946?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Prepare Cells

(Adherent or Suspension)

| 4
Prepare 1-10 mM
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:
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"

In Situ Calibration (Optional)

Calculate Ratio (R = Fsao / F3so) (Determine Rmin, Rmax, Q)

Calculate [Ca2*]i using
Grynkiewicz Equation

Click to download full resolution via product page

Caption: Experimental workflow for using Fura PE-3.

Application in Signaling Pathway Analysis
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Fura PE-3 is instrumental in dissecting signaling pathways that involve changes in intracellular
calcium. A classic example is the pathway initiated by Gg-coupled G protein-coupled receptors
(GPCRS).

Upon ligand binding, the GPCR activates the Gq alpha subunit, which in turn activates the
enzyme Phospholipase C (PLC).[6] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2)
in the plasma membrane into two second messengers: diacylglycerol (DAG) and inositol 1,4,5-
trisphosphate (1P3).[6] While DAG remains in the membrane to activate Protein Kinase C
(PKC), IPs diffuses through the cytosol and binds to IPs receptors (IPsR), which are ligand-
gated Ca2* channels on the membrane of the endoplasmic reticulum (ER).[6] This binding
triggers the release of stored Ca?* from the ER into the cytosol, causing a rapid and transient
increase in [Ca2*]i. This calcium signal is precisely what Fura PE-3 measures, providing a
dynamic readout of GPCR activation and downstream signaling.

Phospholipase C

Click to download full resolution via product page

Caption: GPCR/Gq pathway leading to measurable Ca2* release.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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